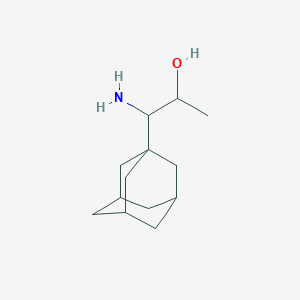

1-(Adamantan-1-yl)-1-aminopropan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

443922-16-5 |

|---|---|

Molecular Formula |

C13H23NO |

Molecular Weight |

209.33 g/mol |

IUPAC Name |

1-(1-adamantyl)-1-aminopropan-2-ol |

InChI |

InChI=1S/C13H23NO/c1-8(15)12(14)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-12,15H,2-7,14H2,1H3 |

InChI Key |

PULVSAYBLQBLAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C12CC3CC(C1)CC(C3)C2)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Adamantan 1 Yl 1 Aminopropan 2 Ol and Its Analogues

Strategies for Incorporating the Adamantane (B196018) Moiety

De novo Construction of Adamantane Frameworks from Simpler Precursors

The de novo synthesis of the adamantane core involves building the complex tricyclic system from acyclic, monocyclic, or bicyclic starting materials. mdpi.comnih.gov This approach is fundamental for creating highly substituted or unusually patterned adamantane derivatives that are not easily accessible through direct functionalization. nih.gov

The construction of the adamantane skeleton relies on a series of cyclization reactions that strategically form the characteristic cage structure. These methods often employ cascade reactions, where multiple bond-forming events occur in a single pot, to efficiently assemble the complex framework. For instance, a one-pot reaction using a dione (B5365651) and acrylates can trigger a cascade of aldol (B89426), Michael, and Dieckmann condensations to produce a densely substituted adamantane core in high yields. mdpi.com Another effective strategy involves the acid-promoted cyclization of bicyclo[3.3.1]nonane precursors, which can be prepared from simpler building blocks. mdpi.com These reactions highlight the power of intramolecular cyclizations to forge the rigid, three-dimensional structure of adamantane from more flexible precursors. mdpi.comnih.gov

Table 1: Example of a De Novo Adamantane Synthesis via Cascade Reaction

| Starting Materials | Key Reactions | Product | Yield | Reference |

| Di-one (15), Acrylate | Aldol, Michael, Dieckmann Condensation | Adamantane scaffold (18a, 18b) | High | mdpi.com |

| Bicyclic compound (21) | Acid-promoted Dehydration and C-C bond formation | Adamantane scaffold (22) | 59% | mdpi.com |

Functionalization Approaches on Pre-formed Adamantane Scaffolds

Functionalizing a pre-formed adamantane molecule is a versatile and widely used strategy for synthesizing derivatives like 1-(Adamantan-1-yl)-1-aminopropan-2-ol. chemrxiv.orgnih.gov This approach leverages the unique reactivity of the adamantane cage, particularly its C-H bonds, to introduce new functional groups.

The direct conversion of C-H bonds to other functional groups is a powerful tool in modern organic synthesis. In the context of adamantane, this can be achieved through either directed or non-directed methods.

Directed C-H functionalization employs a directing group, which is a functional group already present on the substrate that coordinates to a metal catalyst (commonly palladium) and guides it to a specific, often adjacent, C-H bond. thieme-connect.comcuni.cz This strategy enables highly regioselective functionalization, allowing for the synthesis of specific substitution patterns, such as 1,2-disubstituted adamantanes, which are otherwise difficult to obtain. thieme-connect.comcuni.cz

Non-directed C-H functionalization does not rely on a directing group. Instead, it exploits the inherent reactivity of the C-H bonds or uses highly reactive intermediates. nih.gov The C-H bonds of adamantane are particularly strong, making their activation a challenge. chemrxiv.orgnih.gov Methods often involve photoredox and hydrogen atom transfer (HAT) catalysis, which can generate radical intermediates capable of activating these strong bonds. chemrxiv.orgacs.org This approach typically favors functionalization at the tertiary (bridgehead) positions due to their relative stability as radical or carbocation intermediates. nih.govacs.org

Table 2: Comparison of Directed and Non-Directed C-H Functionalization of Adamantane

| Feature | Directed C-H Functionalization | Non-Directed C-H Functionalization |

| Mechanism | A directing group guides a catalyst to a specific C-H bond. cuni.cz | Relies on inherent C-H bond reactivity or highly reactive intermediates (e.g., radicals). nih.gov |

| Selectivity | High regioselectivity, often at positions adjacent to the directing group (e.g., C2). thieme-connect.com | Typically favors the most stable intermediate, often at the tertiary bridgehead positions (C1, C3, etc.). nih.govacs.org |

| Catalysts/Reagents | Often uses transition metal catalysts like Palladium(II) acetate. cuni.cz | Photoredox catalysts, H-atom transfer agents, photoexcited ketones. chemrxiv.orgnih.gov |

| Application | Synthesis of specific isomers, like 1,2-disubstituted adamantanes. thieme-connect.com | General functionalization, particularly at bridgehead positions. chemrxiv.org |

Transformations of Adamantyl Ketones in Amino Alcohol Synthesis

Adamantyl ketones are versatile and crucial intermediates in the synthesis of more complex derivatives, including the target amino alcohol. nih.govmdpi.com A common starting point is 1-acetyladamantane, which can be synthesized through methods like the reaction of adamantane-1-carbonyl chloride with appropriate Grignard reagents. cas.czresearchgate.net

A key synthetic route to this compound involves the transformation of an adamantyl ketone. For example, 1-acetyladamantane can be brominated to form 1-(adamantan-1-yl)-2-bromoethanone. mdpi.com This α-bromo ketone can then undergo nucleophilic substitution with an amine, such as methylamine, to produce an α-amino ketone. Subsequent reduction of the ketone carbonyl group yields the desired 1,2-amino alcohol structure. Another established pathway is the reductive amination of acyladamantanes, which serves as a direct method to form the amine functionality. nih.gov

Table 3: Synthetic Sequence from Adamantyl Ketone to Amino Alcohol

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |

| 1 | 1-Acetyladamantane | Bromine | 1-(Adamantan-1-yl)-2-bromoethanone | mdpi.com |

| 2 | 1-(Adamantan-1-yl)-2-bromoethanone | Amine (e.g., Isopropylamine) | 1-(Adamantan-1-yl)-2-aminoethanone | mdpi.com |

| 3 | 1-(Adamantan-1-yl)-2-aminoethanone | Reducing Agent (e.g., NaBH₄) | This compound analogue | (Implied) |

Reactions Involving 1,3-Dehydroadamantane

1,3-Dehydroadamantane (1,3-DHA) is a highly strained and unstable propellane derivative of adamantane. wikipedia.org It is synthesized by the reduction of 1,3-dibromoadamantane. wikipedia.org Its significant strain energy makes it an exceptionally reactive intermediate for introducing the 1-adamantyl group into various molecules. bohrium.comacs.org

1,3-DHA readily reacts with a wide range of acidic compounds, including those with C-H, N-H, O-H, and S-H bonds. bohrium.comsnv63.rudeepdyve.com The reaction proceeds through the cleavage of the central, highly strained C1-C3 bond, allowing for the one-step formation of 1-substituted adamantane derivatives under mild conditions. bohrium.comresearchgate.netbohrium.com This method provides a powerful and direct route for creating C-C, C-N, and C-O bonds at the bridgehead position of the adamantane cage. bohrium.comnih.gov This strategy is particularly useful for the low-stage synthesis of otherwise hard-to-access adamantane compounds. bohrium.comdeepdyve.combohrium.com

Table 4: Substrates for Adamantylation using 1,3-Dehydroadamantane (1,3-DHA)

| Substrate Class | Example Substrate | Product Type | Reference |

| CH-Acids | Carbonitriles, Esters | α-Adamantyl carbonitriles/esters | bohrium.comresearchgate.net |

| NH-Acids | Hydrazoic acid, Isocyanic acid | 1-Azidoadamantane, 1-Adamantyl isocyanate | researchgate.net |

| OH-Acids | Water, Carboxylic acids, Alcohols | 1-Adamantanol, Adamantyl esters | bohrium.com |

| Arenes | Benzene, Toluene | 1-Aryladamantanes | snv63.ru |

Stereoselective and Enantioselective Synthesis of this compound Motifs

Achieving stereocontrol in the synthesis of molecules with multiple stereocenters, such as this compound, requires sophisticated synthetic strategies. These methods range from asymmetric catalysis, which can create chiral centers with high enantiopurity, to classical resolution techniques that separate racemic mixtures.

Asymmetric Catalysis for β-Amino Alcohol Formation

Asymmetric catalysis offers the most efficient route to enantiomerically pure compounds by using a small amount of a chiral catalyst to generate large quantities of a single enantiomer. Recent advancements have focused on the direct functionalization of C-H bonds to form the key C-N bond of β-amino alcohols.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for carbon-heteroatom bond formation. While palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are frequently used for coupling amines with aryl or vinyl halides, their application in the direct C(sp³)-H amination of aliphatic alcohols to form β-amino alcohols is less common. mdpi.comrsc.org Research in this area often focuses on the amination of C-X bonds (where X is a halide) rather than direct C-H activation. mdpi.com

For instance, studies on the palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines demonstrate the feasibility of forming C-N bonds with sterically hindered adamantyl amines. mdpi.com However, the direct, stereoselective β-C-H amination of an alcohol precursor bearing an adamantyl group using a palladium catalyst is a more complex transformation that is not extensively documented in current literature based on the available search results. Such a strategy would need to overcome challenges related to the inertness of aliphatic C-H bonds and the control of regioselectivity and stereoselectivity.

Catalytic nitrene insertion into C-H bonds represents a powerful strategy for forming C-N bonds. This method typically involves a transition-metal catalyst, often based on ruthenium or silver, that reacts with an amine precursor to generate a transient metal-nitrenoid species. This reactive intermediate then inserts into a C-H bond to form the desired amine.

For the synthesis of chiral β-amino alcohols, an intramolecular approach is common. A substrate, such as an N-benzoyloxycarbamate derived from an alcohol, can undergo a ring-closing C(sp³)-H amination. acs.org Chiral ruthenium catalysts have been shown to provide cyclic carbamates, which are precursors to β-amino alcohols, in high yield and enantiomeric excess. acs.org This methodology is applicable to a range of C-H bonds, including non-activated C(sp³)-H bonds, making it potentially suitable for the synthesis of adamantane-containing targets. acs.org Similarly, silver-based catalysts have been developed for tunable β- or γ-C-H amination from carbamate (B1207046) esters. While specific examples involving adamantane substrates are not detailed, the generality of the method suggests its potential applicability.

A significant breakthrough in the synthesis of chiral β-amino alcohols has been the development of enantioselective radical C-H amination. nih.govspringernature.com This approach utilizes a radical relay chaperone strategy, where an alcohol is temporarily converted into an imidate radical. nih.govorganic-chemistry.org This radical then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT), selectively abstracting a hydrogen atom from the β-carbon. nih.govorganic-chemistry.org

This process is rendered enantioselective through a multi-catalytic system that employs an iridium photocatalyst for triplet energy sensitization and a chiral copper catalyst to control the stereochemistry of the subsequent C-N bond formation. nih.govresearchgate.net The alcohol is first converted to an oxime imidate, which then coordinates to the chiral copper complex. nih.gov Photoexcitation initiates the radical cascade, leading to a chiral oxazoline (B21484) intermediate, which can be hydrolyzed to yield the enantioenriched β-amino alcohol. nih.govresearchgate.net

Notably, the efficiency and stereocontrol of this reaction can be influenced by additives. Research has shown that bulky carboxylic acids, such as adamantyl carboxylic acid, can serve as effective co-catalysts, improving both the yield and the enantiomeric excess of the product. nih.gov This finding directly links the adamantane structure to enhanced performance in this state-of-the-art synthetic method.

| Catalyst System Components | Role | Typical Reagents/Conditions | Enantiomeric Excess (ee) |

| Photocatalyst | Triplet energy sensitization to generate N-centered radical | Ir{[dF(CF3)ppy]2dtbbpy}BArF4 | - |

| Chiral Catalyst | Enantioselective radical interception and C-N bond formation | CuBArF4 with a chiral bisoxazoline ligand (L1) | Up to 94% |

| Chaperone | Directs radical relay via 1,5-HAT | Imidoyl chloride derived from H2N-OPh | - |

| Co-catalyst | Improves efficiency and stereocontrol | Bulky acids (e.g., adamantyl carboxylic acid, camphoric acid) | 92-94% |

This interactive table summarizes the key components of the multi-catalytic system for enantioselective radical C-H amination. nih.gov

Diastereoselective Reduction and Other Stereocontrol Techniques

When a molecule contains two adjacent stereocenters, as in this compound, controlling the relative stereochemistry (diastereoselectivity) is crucial. A common strategy to achieve this is the diastereoselective reduction of a prochiral ketone precursor, such as an α-amino ketone.

The reduction of a ketone like 1-(adamantan-1-yl)-1-aminopropan-2-one can be accomplished with various reducing agents. To achieve diastereoselectivity, chiral reducing agents or catalysts are employed. The Corey-Itsuno reduction (CBS reduction) is a well-established method for the enantioselective reduction of prochiral ketones using an oxazaborolidine catalyst. Theoretical and experimental studies have indicated that non-covalent interactions, such as London dispersion forces, can play a significant role in stereodifferentiation. acs.org The large, polarizable adamantyl group is known to be a strong dispersion energy donor, which could potentially be leveraged to achieve high levels of diastereoselectivity in the reduction of an adamantyl-substituted α-amino ketone. acs.org

Another classical approach to the core structure, albeit non-stereoselective, is the reaction of propylene (B89431) oxide with ammonia (B1221849), which yields 1-aminopropan-2-ol (B43004). wikipedia.org To adapt this for the target molecule, one would need to start with an appropriately substituted adamantyl propylene oxide, followed by aminolysis. Subsequent resolution would be necessary to obtain a single enantiomer.

Enantiomeric Resolution Methodologies

For cases where a stereoselective synthesis is not available or does not provide sufficient enantiopurity, the resolution of a racemic mixture is a viable alternative. This can be achieved through chemical or chromatographic methods.

Chemical Resolution via Diastereomeric Salt Formation: This classical technique involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. Research on the resolution of racemic 1-amino-2-propanol has successfully employed derivatives of tartaric acid, such as di-O-benzoyl-(+)-tartaric acid anhydride (B1165640), to form diastereomeric amides that can be separated. researchgate.net This well-established principle is directly applicable to the resolution of racemic this compound.

Chromatographic Resolution: Chiral chromatography is another powerful technique for separating enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. This method has been successfully used for the preparative-scale resolution of vicinal amino alcohols. nih.gov For a compound like this compound, this would involve screening various chiral columns and mobile phases to find optimal separation conditions.

| Resolution Method | Principle | Example Resolving Agent / Phase | Applicability |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Di-O-benzoyl-(+)-tartaric acid anhydride researchgate.net | High |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Chiralpak® IA nih.gov | High |

This interactive table outlines common enantiomeric resolution methodologies applicable to the target compound.

Synthesis of Related Adamantane-Based Amino Alcohol Derivatives

The rigid, lipophilic adamantane cage is a privileged scaffold in medicinal chemistry. Its incorporation into amino alcohol structures gives rise to compounds with unique steric and electronic properties. This section details advanced synthetic methodologies for key adamantane-based amino alcohol derivatives, which serve as analogues and structural relatives of this compound.

Synthetic Routes to 3-Amino-1-adamantanol Analogues

3-Amino-1-adamantanol is a crucial intermediate, and various synthetic strategies have been developed for its preparation, often focusing on improving yield, reducing cost, and simplifying procedures for industrial-scale production. The primary approaches start from readily available adamantane derivatives like adamantane itself, amantadine (B194251), or adamantanecarboxylic acid.

One common method involves the direct functionalization of amantadine (1-adamantylamine) or its hydrochloride salt. This typically involves oxidation or nitration followed by hydrolysis. For instance, amantadine hydrochloride can be treated with a nitrating agent, followed by reaction in an ice-water bath and subsequent neutralization with a solid alkali to yield the final product. google.com A reported yield for such a process is 75%. google.com Another approach uses a mixed acid system, such as fuming sulfuric acid, trifluoroacetic acid, and nitric acid, to oxidize amantadine hydrochloride, which has been shown to greatly improve the product yield. patsnap.com A different strategy employs the selective oxidation of amantadine using an oxidant like trifluoroacetone, though the instability of the oxidant can pose challenges for industrial application. patsnap.com

Syntheses starting from adamantanecarboxylic acid often involve more steps but can be efficient. A multi-step process includes the bromination of adamantanecarboxylic acid, followed by a modified Curtius rearrangement and subsequent hydrolysis to form the bromate (B103136) salt of 3-amino-1-adamantanol. google.com The final step involves treatment with an alkaline solution to remove the bromate and yield the desired product. google.com An alternative route using adamantanecarboxylic acid as the starting material involves a Ritter reaction, hydrolysis, neutralization, and a reduction reaction, achieving a total yield of 43%. researchgate.net

More direct routes starting from adamantane have also been explored to reduce production costs. One such method involves mixing adamantane with a strong acid and a nitrile compound, followed by extraction and distillation. patsnap.com This avoids the need for more expensive, pre-functionalized adamantane derivatives. patsnap.com

| Starting Material | Key Reactions | Reported Overall Yield | Reference |

|---|---|---|---|

| Amantadine Hydrochloride | Nitration, Hydroxylation with mixed acids (H₂SO₄/HNO₃) | 63% | google.com |

| Amantadine Hydrochloride | Nitration, Hydrolysis | 75% | google.com |

| Amantadine Hydrochloride | Oxidation with mixed acids (fuming H₂SO₄, trifluoroacetic acid, HNO₃) | Not specified | patsnap.com |

| Adamantanecarboxylic Acid | Bromination, Modified Curtius Rearrangement, Hydrolysis | ~20% | google.com |

| Adamantanecarboxylic Acid | Ritter Reaction, Hydrolysis, Neutralization, Reduction | 43% | researchgate.net |

| Adamantane | Reaction with strong acid and nitrile compound | Not specified | patsnap.com |

Preparation of 1-(Adamantan-2-yl)-2-propanamine (B13782287) Derivatives

The synthesis of 1-(adamantan-2-yl)-2-propanamine and its derivatives has been described starting from 2-adamantanone. nih.gov This route provides access to secondary adamantane-substituted amines, which are structurally distinct from the more common tertiary-substituted (1-adamantyl) analogues. The synthesis proceeds via standard organic transformations, leading to the target amine and its N,N-dimethyl derivative. nih.gov

The key steps in the synthesis of (+/-)-1-(Adamantan-2-yl)-2-propanamine (VI) and its N,N-dimethyl derivative (VII) are outlined below:

Starting Material: The synthesis begins with 2-adamantanone.

Formation of Amines: The ketone is converted into various amine derivatives, including the primary amine (+/-)-1-(adamantan-2-yl)-2-propanamine (VI) and its corresponding N,N-dimethyl derivative (VII). nih.gov

This synthetic pathway highlights a versatile method for accessing a range of amines derived from the 2-position of the adamantane nucleus. nih.gov

Derivatization via Reactions at Amino and Hydroxyl Groups

The amino and hydroxyl functionalities of adamantane-based amino alcohols are key handles for further molecular modification, allowing for the synthesis of a diverse library of derivatives. These reactions typically involve condensation, acylation, or alkylation.

A general and facile method for derivatizing the amino group is through condensation reactions with various aldehydes or ketones. mdpi.com For example, 3-aminotricyclo[3.3.1.1³﹐⁷]decan-1-ol (a synonym for 3-amino-1-adamantanol) can be dissolved in ethanol (B145695) and heated under reflux with an appropriate aldehyde or ketone. mdpi.com This reaction leads to the formation of Schiff base (imine) derivatives. The yields for these condensation reactions can vary significantly, from as low as 4% to as high as 96%, depending on the specific reactants used. mdpi.com

Another strategy for derivatization targets the amino group for the formation of ureas. The isocyanate group (─N═C═O) is highly reactive towards the primary amine group of amino alcohols. nih.gov Specifically, 1-adamantyl isocyanate can be used as a derivatizing agent to react with the amino group of various amino acids, a reaction that proceeds efficiently under mildly basic buffer conditions. nih.gov This approach can be adapted for adamantane amino alcohols to create adamantane-urea-alkanol structures.

The hydroxyl group can also be targeted for derivatization. For instance, the synthesis of hydrazides of 1-adamantanecarboxylic acid has been achieved by reacting tricyclo[3.3.1.1³﹐⁷]decane-1-carbonyl chloride with hydrazine (B178648) hydrate. mdpi.com While this example starts with a carbonyl chloride, it demonstrates a common strategy for creating linkages that could be applied to the hydroxyl group of an amino alcohol after its conversion to a more reactive species.

| Functional Group | Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|---|

| Amino Group | Condensation | Substituted Aromatic Aldehydes | Schiff Base (Imine) | mdpi.com |

| Amino Group | Addition | 1-Adamantyl Isocyanate | Urea Derivative | nih.gov |

| Hydroxyl Group (via activation) | Acylation/Condensation | Hydrazine Hydrate (with corresponding acid chloride) | Hydrazide Derivative | mdpi.com |

Incorporation into Heterocyclic Systems

The functional groups of adamantane amino alcohols serve as valuable synthons for constructing more complex heterocyclic structures. These reactions leverage the reactivity of the amine and alcohol moieties to form rings.

One approach involves using β-aminovinyl ketones of the adamantane series, which can be prepared from adamantane-containing amino alcohols. These intermediates can then be used to synthesize various heterocyclic compounds, such as isoxazoles. researchgate.net The isoxazole (B147169) ring system is a versatile building block in organic synthesis and can be considered a masked form of other functional groups, as the weak N-O bond can be cleaved under specific conditions. researchgate.net

Another strategy involves the reaction of adamantane amines with other reagents to form heterocyclic derivatives. For instance, adamantane imidazolines have been synthesized and show a range of biological activities. researchgate.net Furthermore, condensation reactions of 3-aminotricyclo[3.3.1.1³﹐⁷]decan-1-ol with aldehydes can be seen as a preliminary step towards certain heterocyclic systems. mdpi.com A more direct route to a heterocyclic system involves the synthesis of hydrazide-hydrazone moieties. This is achieved by first preparing the hydrazide of 1-adamantanecarboxylic acid, which is then reacted with a ketone to form the final hydrazone structure. mdpi.com These examples demonstrate the utility of the adamantane amino alcohol scaffold in generating diverse heterocyclic architectures.

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. In the context of synthesizing adamantane-based amino alcohols, several sustainable strategies are being explored.

One of the most promising green approaches is biocatalysis, which utilizes enzymes to perform chemical transformations. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. frontiersin.org This method offers several advantages:

It uses ammonia as an inexpensive and atom-economical amino donor. frontiersin.org

The reactions are conducted under mild conditions in aqueous media. frontiersin.org

It avoids the use of heavy metal catalysts and harsh chemical reagents. frontiersin.org

It provides high stereoselectivity, yielding enantiomerically pure products. frontiersin.org

Another sustainable pathway involves the use of heterogeneous catalysts for the ring-opening of epoxides with amines, a classic route to β-amino alcohols. nankai.edu.cn The use of solid Lewis acid catalysts, such as mesoporous Zr-Beta zeolites, offers significant green advantages. These catalysts have demonstrated remarkable activity and regioselectivity in the aminolysis of epoxides under ambient, solvent-free conditions. nankai.edu.cn The heterogeneous nature of the catalyst simplifies product separation and allows for catalyst recycling, reducing waste and improving process efficiency. nankai.edu.cn

Furthermore, enantioselective radical C-H amination presents a novel strategy that streamlines the synthesis of chiral β-amino alcohols from abundant alcohol precursors. nih.gov This approach, utilizing a multi-catalytic system, can bypass the need for chiral auxiliaries or multi-step manipulations, representing a more atom-economical and efficient synthetic route. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 Adamantan 1 Yl 1 Aminopropan 2 Ol

Mechanistic Pathways of Carbon-Hydrogen Bond Activation

The functionalization of C-H bonds in adamantane (B196018) derivatives is a significant area of research, offering a direct route to complex molecules from simple hydrocarbon frameworks. The adamantane cage is often used as a model substrate for studying C-H activation due to its high proportion of strong tertiary C-H bonds (Bond Dissociation Energy, BDE ≈ 99 kcal/mol) and secondary C-H bonds (BDE ≈ 96 kcal/mol). researchgate.net Activation of these bonds typically proceeds through radical or carbocationic intermediates, which benefit from the unique stability conferred by the adamantane structure. nih.govrsc.org

Direct radical functionalization is a prominent pathway for C-H activation in adamantanes. nih.govrsc.org These reactions are often initiated by a species capable of hydrogen atom transfer (HAT). For instance, photoredox catalysis using decatungstate can generate an excited state photocatalyst that abstracts a hydrogen atom from the adamantane cage, creating a stable adamantyl radical. nih.gov This tertiary radical is a key intermediate that can then participate in further reactions, such as carbonylation followed by Giese addition to form acyladamantanes. nih.gov

The proposed mechanism for a tandem carbonylation-addition process is illustrative:

Hydrogen Atom Abstraction: An excited photocatalyst abstracts a hydrogen atom from a tertiary position of the adamantane cage, yielding the adamantyl radical. nih.gov

Carbonylation: The resulting radical reacts with carbon monoxide to form an acyl radical. nih.gov

Giese Addition: The acyl radical adds to an acceptor molecule, leading to the final functionalized product. nih.gov

Catalyst-controlled C-H functionalization has also been developed to achieve high chemoselectivity for the strong tertiary C-H bonds. acs.org Some methods employ photoredox and H-atom transfer catalysis to directly alkylate the adamantane core with excellent functional group tolerance. researchgate.netacs.org The choice of catalyst can even lead to a reversal in typical selectivity, highlighting the tunable nature of these C-H activation pathways. acs.org While many strategies rely on the innate reactivity of the weaker tertiary C-H bonds, the development of new methods that can selectively target other positions remains an ongoing challenge. researchgate.net

Reaction Mechanisms of Amination and Hydroxylation Processes

The synthesis of adamantane-based amino alcohols involves key amination and hydroxylation steps, with mechanisms often influenced by the sterically demanding adamantyl group.

Hydroxylation Mechanisms: A general method for the hydroxylation of adamantane and its derivatives at the nodal (bridgehead) position utilizes systems like H₂O-CBr₄ in the presence of various transition metal complexes (e.g., Pd, Ni, Ru, Co). researchgate.net The active oxidants in these systems are hypohalous acids, such as hypobromous acid (HOBr), generated in situ from water and the halomethane. researchgate.net The reaction preferentially occurs at the tertiary carbons, converting C-H bonds to C-OH groups. For instance, the hydroxylation of 1-aminoadamantane using this method selectively yields the corresponding aminoadamantanol. researchgate.net

Amination Mechanisms: The synthesis of β-amino alcohols, a class to which 1-(Adamantan-1-yl)-1-aminopropan-2-ol belongs, can be achieved through several mechanistic routes. A common method is the ring-opening of an epoxide with an amine. researchgate.netnih.govorganic-chemistry.org For a precursor like 1-(oxiran-2-yl)adamantane, reaction with an amine (e.g., ammonia (B1221849) or a primary amine) would proceed via an Sₙ2 mechanism. The nucleophilic amine attacks one of the epoxide carbons, leading to the opening of the strained three-membered ring. The regioselectivity of this attack (i.e., at the C1 or C2 of the propane (B168953) chain) is highly dependent on steric hindrance and the nature of the nucleophile. researchgate.netorganic-chemistry.org

More advanced strategies for β-C-H amination of alcohols have been developed using radical-mediated approaches. organic-chemistry.orgnih.gov One such strategy employs a multi-catalytic system involving an iridium photocatalyst and a chiral copper catalyst. nih.gov The proposed mechanism involves several key steps:

Intermediate Formation: The starting alcohol is converted to an oxime imidate, which then coordinates to the chiral copper catalyst. nih.gov

Radical Generation: Visible light excites the iridium photocatalyst, which then sensitizes the copper complex via energy transfer. This induces the formation of an N-centered radical. nih.gov

Hydrogen Atom Transfer (HAT): The chiral copper-bound radical undergoes a regio- and enantioselective 1,5-HAT, creating a carbon-centered radical at the β-position. nih.gov

Amination: The β-radical is trapped within the chiral environment of the catalyst, leading to a stereoselective amination to form an oxazoline (B21484) intermediate. nih.gov

Hydrolysis: The final chiral β-amino alcohol is obtained after acidic hydrolysis of the oxazoline. nih.gov

The use of bulky acids, such as adamantyl carboxylic acid, as co-catalysts in these systems has been shown to improve both reaction efficiency and stereocontrol. nih.gov

Kinetics and Thermodynamics of Relevant Transformations

While specific kinetic and thermodynamic parameters for reactions involving this compound are not widely documented, general principles derived from adamantane chemistry can provide valuable insights.

The reactivity in C-H activation is fundamentally governed by the bond dissociation energies (BDEs) of the C-H bonds. The adamantane cage possesses unusually strong tertiary C-H bonds (BDE ≈ 99 kcal/mol), which is higher than that of most other hydrocarbons. researchgate.net This high BDE presents a significant kinetic barrier to cleavage, necessitating the use of highly reactive intermediates (like radicals generated photochemically) or catalytic systems to lower the activation energy. researchgate.netrsc.org

The table below compares the C-H bond dissociation energies in adamantane to a standard alkane, illustrating the thermodynamic challenge of activating these bonds.

| Bond Type | Compound | Bond Dissociation Energy (kcal/mol) |

| Tertiary C-H | Adamantane | ~99 |

| Secondary C-H | Adamantane | ~96 |

| Tertiary C-H | Isobutane | 96.5 |

| Secondary C-H | Propane | 98.6 |

Data compiled from general chemical literature.

In amination reactions involving epoxide ring-opening, the kinetics are influenced by the strain energy of the epoxide ring and the nucleophilicity of the amine. The Sₙ2 reaction rate is also sensitive to steric hindrance at the reaction center. The bulky adamantyl group adjacent to the reaction site would be expected to slow the reaction rate compared to less hindered epoxides.

Thermodynamically, the formation of the amino alcohol from the epoxide and amine is generally favorable due to the relief of ring strain in the epoxide.

Influence of Adamantane's Steric Bulk and Rigidity on Reactivity and Selectivity

The adamantane group is a quintessential bulky and rigid substituent that exerts profound control over chemical reactions. Its three-dimensional, diamond-like structure significantly restricts the conformational freedom of the molecule and creates a defined steric environment around the reaction centers. researchgate.netmdpi.com

Steric Hindrance: The most direct consequence of the adamantyl group is steric hindrance. In reactions like the Sₙ2 ring-opening of an adamantyl-substituted epoxide, the adamantane cage can block or hinder the approach of a nucleophile to the adjacent carbon atom. researchgate.net This can influence the regioselectivity of the reaction, favoring attack at the less hindered carbon atom further from the cage. This steric shielding is also exploited in catalyst design, where adamantyl groups on a ligand can create a specific pocket around a metal center, influencing the substrate's approach and thus the selectivity of the catalyzed reaction.

London Dispersion Forces: Beyond simple steric repulsion, the large, polarizable surface of the adamantane group can engage in attractive London dispersion (LD) interactions. acs.org These "steric attractions" can stabilize transition states and influence product ratios in ways not predicted by steric hindrance alone. For example, in cycloaddition reactions, products where two bulky substituents (like adamantyl groups) are positioned close to each other can be favored due to stabilizing LD interactions between them, counterintuitively favoring the more sterically congested product. acs.org

Conformational Rigidity: The rigidity of the adamantane scaffold is a key feature used in medicinal chemistry and materials science. researchgate.netmdpi.com By incorporating an adamantane group, the number of possible conformations a molecule can adopt is drastically reduced. In the context of this compound, this rigidity fixes the spatial relationship between the amino and hydroxyl groups to a certain extent, which can be critical for its interaction with biological targets or for its role as a chiral ligand in catalysis. This pre-organization can lower the entropic cost of binding to a receptor or catalyst, potentially enhancing its efficacy.

The table below summarizes the key influences of the adamantane moiety.

| Feature | Description | Consequence on Reactivity & Selectivity |

| Steric Bulk | Large, space-filling nature of the cage structure. | Hinders nucleophilic attack at adjacent positions; directs reactions to more accessible sites; influences regioselectivity. |

| Rigidity | Locked, diamondoid cage conformation. | Reduces conformational flexibility; pre-organizes functional groups for binding or catalysis; provides a defined scaffold. researchgate.net |

| Lipophilicity | Highly nonpolar and hydrocarbon-rich. | Increases solubility in nonpolar media; enhances membrane permeability in biological systems. mdpi.commdpi.com |

| Dispersion Forces | Large surface area leads to significant London dispersion interactions. | Can stabilize seemingly crowded transition states, affecting stereoselectivity and product ratios. acs.org |

Studies of Intermediate Species in Reaction Sequences

The elucidation of reaction mechanisms often relies on the detection or computational modeling of transient intermediate species. In the chemistry of adamantane derivatives, several types of intermediates are frequently proposed.

Radical Intermediates: As discussed in the context of C-H activation, the adamantyl radical is a key and relatively stable intermediate. nih.govrsc.org Its stability arises from the geometry of the adamantane cage. The bridgehead carbon where the radical is centered has a pyramidalized geometry, which is less favorable for the planar or near-planar structure preferred by typical alkyl radicals. However, this strained geometry also inhibits radical-radical dimerization and other termination pathways, increasing the lifetime of the adamantyl radical and allowing it to be trapped in functionalization reactions. In radical-mediated amination reactions, both N-centered and C-centered radicals are crucial intermediates whose stereochemistry is controlled by the chiral catalyst. nih.gov

Carbocation Intermediates: Reactions of adamantane derivatives under acidic conditions, such as Friedel-Crafts reactions or certain brominations, often proceed through adamantyl carbocation intermediates. wikipedia.org The 1-adamantyl cation is remarkably stable for a tertiary carbocation, a property attributed to hyperconjugation and the cage structure's ability to delocalize charge. This stability facilitates reactions that might be difficult with other alkyl groups. For example, the synthesis of 3-amino-1-adamantanemethanol can proceed via a Ritter reaction, which involves the formation of a carbocation intermediate that is then trapped by a nitrile. researchgate.net

Organometallic Intermediates: In metal-catalyzed reactions, organometallic species are the critical intermediates. For instance, in the enantioselective C-H amination of alcohols, a copper-imidate complex is the key intermediate that is activated by the photocatalyst. nih.gov The subsequent formation of a chiral alkyl-copper(III) species is proposed as a possible intermediate leading to the final product via reductive elimination. nih.gov The precise structure and bonding within these organometallic intermediates are what ultimately dictate the stereochemical outcome of the reaction.

Stereochemical Properties and Conformational Analysis of 1 Adamantan 1 Yl 1 Aminopropan 2 Ol

Chirality and Stereoisomerism in Adamantane (B196018) Derivatives

Adamantane itself is an achiral molecule due to its high Td symmetry, which includes several mirror planes and axes of rotation. echemi.comyale.edu This diamondoid structure is composed of three fused cyclohexane (B81311) rings in the chair conformation, resulting in a rigid and virtually stress-free cage. wikipedia.orgyoutube.com The carbon atoms in adamantane are of two types: four methine carbons at the bridgehead positions (C1, C3, C5, C7) and six methylene (B1212753) carbons at the secondary positions (C2, C4, C6, C8, C9, C10). yale.edu

Chirality in adamantane derivatives arises when the substitution pattern eliminates all planes of symmetry. For 1-(Adamantan-1-yl)-1-aminopropan-2-ol, the molecule possesses two chiral centers in the propanol (B110389) side chain: one at the carbon atom bonded to the adamantyl group and the amino group (C1 of the propanol chain), and the other at the carbon atom bearing the hydroxyl group (C2 of the propanol chain).

The presence of these two stereocenters means that this compound can exist as a set of four stereoisomers: two pairs of enantiomers. These diastereomeric pairs are designated as (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R).

Even if the adamantane cage itself is substituted, it can become a source of chirality. For instance, introducing different substituents at the bridgehead positions can render the entire molecule chiral, behaving as if there were a chiral center within the adamantane backbone. echemi.com Similarly, disubstitution at two different secondary methylene positions, such as in adamantane-2,6-diol, also creates a chiral molecule. yale.eduyale.edu However, in the case of this compound, the chirality is primarily determined by the stereocenters in the side chain attached to the symmetrical adamantane cage.

Identification and Separation of Enantiomers and Diastereomers

The separation of the stereoisomers of this compound is a critical step for studying their individual properties. Since enantiomers have identical physical properties in an achiral environment, their separation (a process known as resolution) requires the use of chiral agents or environments. chemistrytalk.orglibretexts.org Diastereomers, on the other hand, have different physical properties and can often be separated by standard laboratory techniques such as crystallization or chromatography. libretexts.org

A common strategy for resolving a racemic mixture of a chiral amine is to react it with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts. libretexts.org These salts, having different solubilities, can then be separated by fractional crystallization. Subsequent treatment with a base would regenerate the pure enantiomers of the amine.

Another powerful technique for the separation of enantiomers is chiral chromatography. chemistrytalk.org This can be achieved using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). nih.govnih.gov The CSP, often composed of a chiral molecule immobilized on a solid support, interacts differently with the two enantiomers, leading to different retention times and thus their separation. nih.gov For amino alcohols, protein-based CSPs, such as those containing α1-acid glycoprotein (B1211001) or cellulase, have been shown to be effective. nih.gov

The separation of the diastereomeric pairs of this compound can be accomplished by standard chromatographic methods, such as column chromatography on silica (B1680970) gel, due to their differing physical properties. nih.gov

Conformational Preferences and Energy Landscapes

The rigid cage structure of the adamantane group significantly influences the conformational preferences of the molecule. researchgate.net The adamantane moiety itself is conformationally locked, but rotation around the single bond connecting it to the propanol side chain is possible. acs.org

Computational studies and experimental analyses, such as X-ray crystallography and NMR spectroscopy, are used to determine the preferred conformations and the energy barriers between them. acs.orgmdpi.com For adamantane derivatives, the bulky nature of the adamantyl group often leads to distinct, low-energy conformations. mdpi.com For example, studies on other 1-substituted adamantanes have shown that different folded and extended conformations can exist, with energy barriers between them. mdpi.com

In the case of this compound, the conformational landscape will be determined by the rotational possibilities around the C(adamantyl)-C1(propanol) and C1(propanol)-C2(propanol) bonds. The relative orientations of the bulky adamantyl group, the amino group, the hydroxyl group, and the methyl group will be dictated by the need to minimize steric hindrance and to accommodate potential intramolecular hydrogen bonding between the amino and hydroxyl groups.

Computational modeling, such as Density Functional Theory (DFT) calculations, can provide insights into the relative stabilities of different conformers and the energy barriers for their interconversion. mdpi.comresearchgate.net Such analyses on related adamantane structures have revealed that energy differences between conformers can be on the order of a few kcal/mol. acs.org

Table 1: Potential Torsional Angles and Conformational States for this compound

| Dihedral Angle | Description | Potential Conformations | Expected Stability |

| Ad-C1-C2-OH | Rotation around the C1-C2 bond | Gauche, Anti | Gauche may be stabilized by intramolecular H-bonding |

| H-N-C1-Ad | Rotation around the N-C1 bond | Staggered, Eclipsed | Staggered conformations are energetically favored |

| N-C1-C2-CH3 | Rotation around the C1-C2 bond | Staggered, Eclipsed | Staggered conformations are energetically favored |

Note: This table represents a qualitative prediction of conformational possibilities. Actual preferred conformations would require detailed experimental or computational analysis.

Impact of the Adamantane Moiety on Stereochemical Outcomes

The adamantane group is known for its significant steric bulk. nih.govmasterorganicchemistry.com This steric hindrance can play a crucial role in directing the stereochemical outcome of chemical reactions. youtube.com In reactions involving the formation of the chiral centers in this compound, the adamantyl group can shield one face of the reacting molecule, leading to a preferential attack of a reagent from the less hindered side. This can result in high diastereoselectivity or enantioselectivity, depending on the nature of the reaction.

For instance, in the reduction of a ketone precursor, 1-(adamantan-1-yl)-1-aminopropan-2-one, to form the alcohol, the bulky adamantane group would likely direct the hydride reagent to the less sterically hindered face of the carbonyl group. This would favor the formation of one diastereomer over the other.

The rigidity and lipophilicity of the adamantane cage also contribute to its influence on molecular interactions. researchgate.net In enzymatic reactions, the adamantane group can act as a "lipophilic bullet," fitting into hydrophobic pockets of an enzyme's active site. nih.gov This can lead to specific binding orientations that can control the stereochemistry of the catalyzed transformation.

Theoretical and Computational Chemistry Studies of 1 Adamantan 1 Yl 1 Aminopropan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Bonding

Currently, there are no published quantum chemical calculations detailing the electronic structure and bonding of 1-(Adamantan-1-yl)-1-aminopropan-2-ol. Such studies, typically employing methods like Density Functional Theory (DFT), would be essential to understand the molecule's fundamental properties. Key parameters that could be calculated include bond lengths, bond angles, dihedral angles, and the distribution of electron density. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal insights into the molecule's reactivity and electronic transitions. elixirpublishers.com

Table 1: Hypothetical Data from Quantum Chemical Calculations

| Parameter | Hypothetical Calculated Value |

|---|---|

| C-N Bond Length (Å) | Data not available |

| C-O Bond Length (Å) | Data not available |

| C-C-N Bond Angle (°) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Note: This table is for illustrative purposes only, as no specific data for this compound has been found in the literature.

Computational Studies on Reaction Mechanisms and Transition States

No computational studies on the reaction mechanisms or transition states involving this compound have been reported. This area of research would involve mapping potential energy surfaces to identify the lowest energy pathways for chemical reactions. By locating and characterizing the transition state structures, researchers could calculate activation energies and reaction rates, providing a deeper understanding of how the molecule participates in chemical transformations. Such studies are crucial for predicting reaction outcomes and designing new synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is a lack of published molecular dynamics (MD) simulations for this compound. MD simulations would be invaluable for exploring the conformational landscape of this flexible molecule and for studying its interactions with other molecules, such as solvents or biological macromolecules. These simulations could reveal the preferred three-dimensional structures of the molecule in different environments and identify key intermolecular forces, like hydrogen bonds, that govern its behavior in solution and in the solid state.

Prediction of Spectroscopic Parameters

No studies predicting the spectroscopic parameters of this compound using computational methods were found. Theoretical calculations can be used to predict various spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR). Comparing these predicted spectra with experimental data can aid in the structural confirmation of the compound and the assignment of spectral features.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Peak/Shift | Experimental Peak/Shift |

|---|---|---|

| IR (O-H stretch, cm⁻¹) | Data not available | Data not available |

| IR (N-H stretch, cm⁻¹) | Data not available | Data not available |

| ¹H-NMR (CH-OH, ppm) | Data not available | Data not available |

| ¹³C-NMR (Adamantyl C, ppm) | Data not available | Data not available |

Note: This table is illustrative, as no specific computational or experimental spectroscopic data for this compound is available in the reviewed literature.

Structure-Reactivity and Stereoselectivity Relationship Modeling

There are no published models describing the structure-reactivity or stereoselectivity relationships of this compound. As a chiral molecule, understanding the factors that govern its stereoselectivity in reactions is of significant interest. nih.gov Computational modeling could be employed to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. These models would correlate specific structural features of the molecule with its chemical reactivity or biological activity, potentially guiding the design of derivatives with enhanced properties.

Applications in Advanced Organic Synthesis and Catalysis

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

The development of new pharmaceuticals increasingly relies on the use of chiral building blocks to achieve precise three-dimensional arrangements necessary for effective interaction with biological targets. enamine.net Chiral 1,2-amino alcohols are a particularly important class of intermediates in the synthesis of natural products and drugs. nih.gov

1-(Adamantan-1-yl)-1-aminopropan-2-ol serves as a prime example of such a building block. The inherent chirality of the 1,2-disubstituted adamantane (B196018) framework, combined with the amino alcohol functionality, makes it a valuable synthon for constructing more complex enantiopure molecules. nih.gov For instance, derivatives of analogous adamantane diamines have been instrumental as catalysts in the synthesis of chiral amino acids, which are fundamental components of many bioactive molecules. researchgate.net The rigid adamantyl group can impart specific conformational constraints and stereochemical control during a synthetic sequence, guiding the formation of the desired stereoisomer.

Key attributes of this compound as a chiral building block include:

Defined Stereochemistry: Provides a scaffold with a fixed spatial arrangement of functional groups.

Steric Influence: The bulky adamantyl group can direct the approach of reagents, enhancing stereoselectivity in subsequent reactions.

Functional Handles: The primary amine and secondary alcohol groups offer sites for further chemical modification and elaboration into complex target structures.

Role as Chiral Ligands in Asymmetric Transition Metal Catalysis

A primary application of chiral molecules derived from adamantane is in the field of asymmetric catalysis, where they act as ligands for transition metals. While research on this compound itself is specific, extensive studies on the closely related 1-(Adamantan-1-yl)propane-1,2-diamine highlight the potential of this structural motif. researchgate.netresearchgate.net These diamines are prepared from trans-2-(adamantan-1-yl)-3-methylaziridine and resolved to yield enantiomerically pure ligands. researchgate.net

When complexed with transition metals such as nickel(II), cobalt(II), or manganese(II), these adamantane-based ligands form catalysts that are highly effective in promoting enantioselective reactions. researchgate.netresearchgate.net The bulky adamantane group creates a well-defined chiral pocket around the metal center, which is crucial for differentiating between the enantiotopic faces of a prochiral substrate, leading to high enantiomeric excess in the product.

| Catalytic System | Reaction Type | Research Finding |

|---|---|---|

| Nickel(II) Complex | Michael Addition | A complex of NiBr₂ with a chiral adamantane diamine ligand showed catalytic activity in the Michael reaction between diethyl malonate and β-nitrostyrene. researchgate.net It was also found to be an efficient catalyst for the asymmetric addition of β-oxophosphonates to nitroalkenes. researchgate.net |

| Manganese(II) Complex | Epoxidation | A manganese complex synthesized from an adamantane diamine ligand was studied for the epoxidation of styrene, although it did not yield the expected epoxide under the tested conditions. researchgate.net |

| Copper(II) Complex | Henri (Nitroaldol) Reaction | Complexes with copper were noted for their catalytic activity in the Henri reaction, with evidence of stereodivergence when using ligands of similar structure. researchgate.net |

Table 1: Examples of Asymmetric Reactions Catalyzed by Metal Complexes of Adamantane-Based Diamine Ligands.

Development as Organocatalysts for Enantioselective Transformations

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative to metal-based catalysis. Chiral primary amines and amino alcohols are prominent classes of organocatalysts. The structural framework of this compound is well-suited for this purpose. For example, simple chiral primary diamines have been shown to effectively catalyze direct asymmetric aldol (B89426) reactions. researchgate.net

By analogy, this compound could function as an organocatalyst in several key transformations:

Aldol and Mannich Reactions: The primary amine can form an enamine or iminium ion intermediate, while the adjacent chiral center, influenced by the bulky adamantane group, directs the stereochemical outcome.

Michael Additions: Similar to its role in metal complexes, the chiral environment created by the molecule can induce enantioselectivity in conjugate additions.

The combination of a nucleophilic/basic amine and a potentially hydrogen-bond-donating alcohol group allows for bifunctional catalysis, where the catalyst can activate both the nucleophile and the electrophile simultaneously, often leading to enhanced reactivity and selectivity. researchgate.net

Integration into Supramolecular Architectures and Host-Guest Systems

The adamantane group is renowned for its ability to act as an ideal guest in host-guest chemical systems due to its size, shape, and hydrophobicity. nih.govnih.gov It forms stable inclusion complexes with various macrocyclic hosts, most notably cyclodextrins and cucurbiturils. nih.govnih.gov This property allows molecules functionalized with an adamantane group, such as this compound, to be precisely positioned within larger supramolecular assemblies.

This integration is a powerful tool for constructing advanced materials and functional systems. nih.gov For example, the noncovalent anchoring of an adamantane-containing molecule onto a host-functionalized surface or polymer can be used to create biosensors, drug delivery vehicles, or stimuli-responsive materials. nih.gov The interaction is highly specific and reversible, allowing for the controlled assembly and disassembly of these systems. nih.gov

| Host Molecule | Guest Moiety | Association Constant (Kₐ) | Application Area |

|---|---|---|---|

| β-Cyclodextrin (β-CD) | Adamantane | ~10⁵ M⁻¹ | Thermoresponsive polymers, drug delivery nih.gov |

| Cucurbit wikipedia.orguril (CB7) | Adamantane | ~10¹⁴ M⁻¹ | Pretargeted medical imaging, high-stability complexes nih.gov |

Table 2: High-Affinity Host-Guest Pairs Involving the Adamantane Moiety.

Application in the Design of Novel Polymeric and Materials Science Systems

The unique properties of the adamantane unit are being harnessed in materials science to create polymers with novel characteristics. nih.gov The amino and hydroxyl groups of this compound make it an excellent monomer or functionalizing agent for incorporation into polymer chains.

A key example is the development of "smart" polymers that respond to external stimuli. Researchers have synthesized poly(2-oxazoline) copolymers bearing pendant adamantane groups. nih.gov These polymers exhibit a Lower Critical Solution Temperature (LCST), meaning they undergo a reversible phase transition from soluble to insoluble in water as the temperature is raised. nih.gov Crucially, this transition temperature can be precisely tuned over a wide range by adding a cyclodextrin (B1172386) host. nih.gov The cyclodextrin encapsulates the hydrophobic adamantane groups, making the polymer more hydrophilic and increasing its LCST. This demonstrates how the supramolecular interactions of the adamantane moiety can be used to control the macroscopic properties of a material. nih.gov

Potential roles in materials science include:

Monomer for Polyamides or Polyurethanes: The amine and alcohol groups can react with appropriate comonomers to form polymers with high thermal stability and rigidity imparted by the adamantane core.

Pendant Group for Stimuli-Responsiveness: Attaching the molecule to a polymer backbone allows for the creation of materials whose properties can be modulated by host-guest chemistry, as described above. nih.gov

Development as Molecular Probes in Chemical Biology and Imaging (e.g., MR imaging related to supramolecular assemblies)

The strong and specific interaction between adamantane and macrocyclic hosts like cucurbituril (B1219460) is being exploited to develop next-generation molecular probes for biological imaging. nih.gov A prominent example is in pretargeted radioimmunotherapy and PET imaging. nih.gov In this strategy, an antibody modified with a cucurbit wikipedia.orguril (CB7) host is first administered and allowed to accumulate at a target site, such as a tumor. Subsequently, a small adamantane-functionalized imaging agent (e.g., carrying a radionuclide like ⁶⁴Cu) is injected. nih.gov This imaging agent rapidly finds and binds with extremely high affinity to the CB7-modified antibody at the target site, providing a clear image with minimal background signal and reduced radiation dose to the rest of the body. nih.gov

Furthermore, the principles of supramolecular chemistry involving adamantane can be applied to other imaging modalities. Supramolecular assemblies have been used to create ultrabright fluorescent nanoparticles by encapsulating conventional fluorophores within a protective scaffold, preventing quenching and enhancing brightness for bioimaging applications. nih.gov An adamantane-functionalized fluorophore could be anchored within such a system. While not yet demonstrated with this compound specifically, its adamantane group makes it a candidate for integration into such advanced imaging platforms, including those designed for Magnetic Resonance Imaging (MRI), where adamantane-containing structures can be part of larger contrast agents. nih.gov

Conclusion and Future Research Perspectives

Emerging Research Challenges and Opportunities in Adamantane (B196018) Amino Alcohol Chemistry

The field of adamantane amino alcohol chemistry is ripe with both challenges and opportunities, stemming directly from the distinct properties of the adamantane cage.

Key Challenges:

Inertness of C-H Bonds: The adamantane cage is a rigid structure with strong C-H bonds, making selective functionalization difficult. amazonaws.com Overcoming this requires highly active catalysts that can operate under mild conditions to avoid unwanted side reactions or rearrangements. researchgate.net

Steric Hindrance: The bulk of the adamantane group can sterically hinder the approach of reagents to the adjacent reaction center, complicating the synthesis and influencing the reactivity of the amino and alcohol groups.

Rearrangements: Adamantane chemistry is characterized by a propensity for rearrangement reactions, particularly under acidic conditions, which can lead to a mixture of products and complicate purification. researchgate.net

Research Opportunities:

Novel Chiral Ligands: The rigid, well-defined structure of adamantane amino alcohols makes them excellent candidates for development as chiral ligands in asymmetric catalysis. The specific stereochemical arrangement of the amino and hydroxyl groups can create a unique chiral environment for metal coordination.

Supramolecular Chemistry: The lipophilic adamantane moiety is a well-known guest for host molecules like cyclodextrins. nih.gov This creates opportunities for building complex, self-assembled supramolecular systems for applications in surface recognition and nanotechnology. nih.gov

Probing Biological Interactions: The introduction of the adamantane cage often enhances the lipophilicity and metabolic stability of molecules. researchgate.netnih.gov While outside the scope of therapeutic development, studying how the stereochemistry of adamantane amino alcohols affects their interaction with model membranes or proteins can provide fundamental insights into molecular recognition processes. nih.gov

Future Directions for Catalyst Design and Mechanistic Understanding

Future progress in synthesizing and modifying compounds like 1-(Adamantan-1-yl)-1-aminopropan-2-ol is intrinsically linked to the development of more sophisticated catalysts and a deeper mechanistic understanding of their reactions.

The design of next-generation catalysts will focus on:

Selective C-H Functionalization: A major advancement is the use of dual catalyst systems, combining photoredox and hydrogen-atom transfer (HAT) catalysis, to achieve unprecedented selectivity for the tertiary C-H bonds of adamantane. amazonaws.comchemrxiv.org Future work will likely involve designing new HAT catalysts with enhanced reactivity and selectivity, allowing for the direct functionalization of the adamantane core in the presence of other sensitive functional groups. amazonaws.com

Enantioselective Catalysis: For the synthesis of the amino alcohol side chain, the focus will be on catalysts that provide high levels of both enantio- and diastereoselectivity. This involves creating chiral ligands that can effectively differentiate between the prochiral faces of an intermediate, even with the bulky adamantane group nearby. nih.gov

Robust and Recyclable Catalysts: Adamantane itself has been used as a rigid scaffold for creating robust and recyclable catalysts. researchgate.netmdpi.com Future research could explore using adamantane amino alcohols as the foundation for new, highly stable catalyst structures.

A summary of catalyst systems relevant to adamantane functionalization is presented below.

| Catalyst System Type | Description | Targeted Reaction | Reference |

| Photoredox/HAT Dual Catalysis | Combines an iridium-based photocatalyst with a quinuclidine-based H-atom transfer (HAT) catalyst. | Direct, selective alkylation of adamantane tertiary C-H bonds. | amazonaws.com |

| Copper/Chiral Ligand | Uses a copper catalyst with chiral bisoxazoline ligands and a chiral carboxylate. | Enantioselective radical C-H amination of alcohols. | nih.gov |

| Lewis Acids (e.g., AlBr₃) | Used to promote bromination and other functionalization reactions, but can lead to rearrangements. | Halogenation and rearrangement of the adamantane cage. | youtube.com |

| Electrocatalysis | Employs electrical current to drive decarboxylative cross-coupling reactions. | Modular synthesis of amino alcohols from chiral carboxylic acids. | nih.govchemrxiv.org |

A thorough mechanistic understanding, gained through a combination of experimental probes (kinetic studies, isotope effects) and computational modeling, will be essential for optimizing reaction conditions and rationally designing new, more efficient catalysts. nih.gov

Potential for Novel Applications in Materials Science and Advanced Chemical Technologies

The unique combination of properties in this compound suggests significant potential for its use as a molecular building block in materials science and other advanced technologies.

Chiral Polymers and Porous Materials: The chirality and rigidity of this molecule make it an attractive monomer for the synthesis of chiral polymers. Such materials could be used in enantioselective separations as the stationary phase in chromatography columns or as sensors capable of distinguishing between enantiomers. Its use in creating porous organic materials is also a promising avenue. researchgate.net

Molecular Electronics: Adamantane derivatives are being investigated for their potential in molecular electronic devices due to their well-defined structure and stability. researchgate.netresearchgate.net The presence of the amino alcohol group provides specific anchor points for attachment to surfaces or for further functionalization, opening possibilities for creating custom electronic components at the molecular scale.

Advanced Optical Materials: Research has shown that inorganic adamantane-type clusters can exhibit strong nonlinear optical (NLO) properties, including white-light generation. rsc.org While this compound is a purely organic structure, its rigidity and potential for forming ordered crystalline or amorphous materials could lead to novel organic NLO materials. The specific elemental composition and functional groups are key to controlling these properties. rsc.org

Self-Assembled Monolayers (SAMs): The adamantane group can act as a robust anchor to surfaces, while the amino alcohol functionality provides a handle for further chemical modification. This could enable the creation of highly ordered and functionalized SAMs on various substrates for applications in coatings, sensors, and nanotechnology.

The future exploitation of this compound and related structures in these high-technology areas depends on the development of scalable and stereocontrolled synthetic routes that can provide access to enantiomerically pure materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.